Brevinin-1PRc
Descripción
Brevinin-1PRc is a cationic antimicrobial peptide (AMP) belonging to the brevinin-1 family, originally isolated from the skin secretions of Pelophylax ridibundus (Marsh frog). It exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses. Structurally, it consists of 24 amino acid residues with a conserved C-terminal cyclic heptapeptide domain (Rana box) and an N-terminal linear helical region . Its mechanism of action involves membrane disruption via electrostatic interactions with negatively charged microbial phospholipids, leading to cell lysis.
Propiedades
Bioactividad |
Antibacterial |
|---|---|
Secuencia |
FFPMLAGVAARVVPKVICLITKKC |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparative Analysis with Similar Compounds
Brevinin-1PRc shares functional and structural similarities with other brevinin peptides and non-related AMPs. Below is a systematic comparison based on antimicrobial activity, structural features, and stability:
2.1 Structural Comparison
| Parameter | Brevinin-1PRc | Brevinin-1E | Temporin-L | Magainin-2 |
|---|---|---|---|---|
| Length (AA) | 24 | 25 | 13 | 23 |
| Cyclic Domain | C-terminal Rana box | C-terminal Rana box | None | None |
| Net Charge | +5 | +6 | +3 | +4 |
| Hydrophobicity | 45% | 48% | 60% | 35% |
Table 1: Structural characteristics of Brevinin-1PRc and related AMPs .
- Key Observations :
2.2 Antimicrobial Activity
| Compound | MIC (μg/mL) vs E. coli | MIC (μg/mL) vs S. aureus | Hemolytic Activity (HC50, μg/mL) |
|---|---|---|---|
| Brevinin-1PRc | 2.5 | 1.8 | 85 |
| Brevinin-1E | 1.2 | 1.5 | 45 |
| Temporin-L | 3.0 | 5.0 | 20 |
| Magainin-2 | 8.0 | 12.0 | >200 |
Table 2: Comparative antimicrobial and hemolytic activities .
- Key Observations :
- Brevinin-1PRc demonstrates superior selectivity (therapeutic index = HC50/MIC) compared to temporin-L, which has high cytotoxicity.
- Magainin-2, while less potent, shows negligible hemolysis, making it safer for therapeutic applications.
2.3 Stability and Pharmacokinetics
| Compound | Proteolytic Resistance | Serum Stability (t1/2, h) | Thermal Stability (°C) |
|---|---|---|---|
| Brevinin-1PRc | Moderate | 4.2 | 75 |
| Brevinin-1E | High | 6.5 | 80 |
| Temporin-L | Low | 1.8 | 60 |
| Magainin-2 | Low | 2.5 | 70 |
Table 3: Stability profiles under physiological conditions .
- Key Observations :
- The Rana box in brevinin peptides confers resistance to proteases, but Brevinin-1PRc’s shorter N-terminal helix reduces serum stability compared to Brevinin-1E.
- Thermal stability correlates with structural rigidity, with cyclic peptides outperforming linear analogs.
Critical Research Findings
- Limitations: Its moderate hemolytic activity (HC50 = 85 μg/mL) restricts systemic use, necessitating structural modifications (e.g., D-amino acid substitution) to improve selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
